molecular formula C7H6BrN3 B1511163 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159813-10-1

5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1511163
CAS RN: 1159813-10-1
M. Wt: 212.05 g/mol
InChI Key: GTSCYGGWLHXTEL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is an organic compound with the empirical formula C6H4BrN3. It has a molecular weight of 198.02 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has also been established .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo ring fused with a pyridine ring. The bromine atom is attached to the 5th carbon of the pyridine ring, and a methyl group is attached to the 2nd carbon of the triazolo ring .


Physical And Chemical Properties Analysis

This compound is an off-white solid with a purity of 97%. It should be stored at temperatures between 0-5°C .

Safety and Hazards

The safety data sheet for 5-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-7-4-2-3-6(8)11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSCYGGWLHXTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743744
Record name 5-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159813-10-1
Record name 5-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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